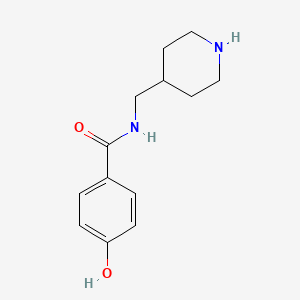
4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzamide, featuring a piperidine ring substituted with a hydroxyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidine and benzamide derivatives.
Formation of Intermediate: The piperidine derivative is reacted with a suitable reagent to introduce the hydroxyl group at the 4-position.
Coupling Reaction: The hydroxylated piperidine is then coupled with a benzamide derivative under appropriate conditions to form the final product.
Common reagents used in these reactions include reducing agents, oxidizing agents, and coupling reagents such as carbodiimides. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzamide moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-methylpiperidine: Similar structure but lacks the benzamide moiety.
4-Hydroxy-N-phenylbenzamide: Contains a phenyl group instead of the piperidine ring.
N-Methyl-4-piperidinol: Similar piperidine structure but different functional groups.
Uniqueness
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is unique due to the combination of the piperidine ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-hydroxy-N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-1-11(2-4-12)13(17)15-9-10-5-7-14-8-6-10/h1-4,10,14,16H,5-9H2,(H,15,17) |
InChI Key |
YQXWICWFNONVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


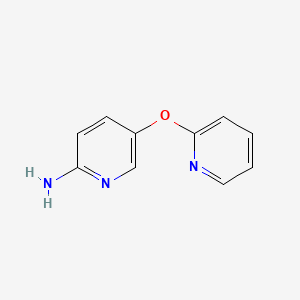
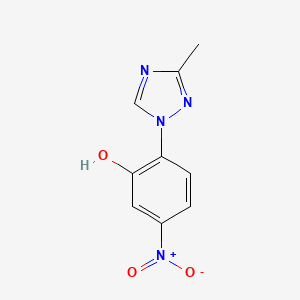

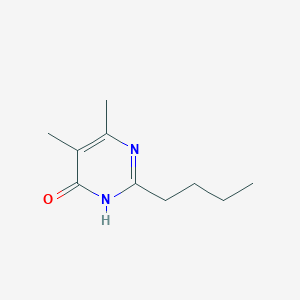
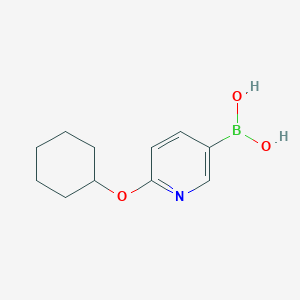
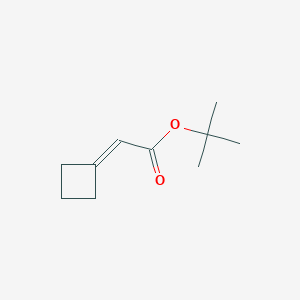
![2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate](/img/structure/B8691961.png)
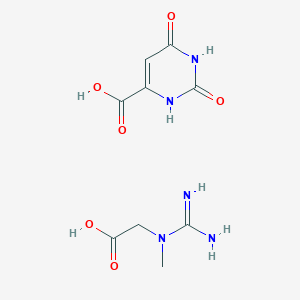
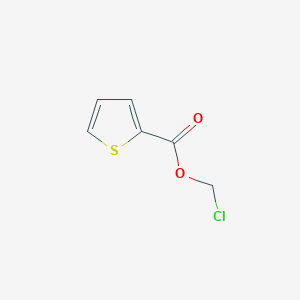
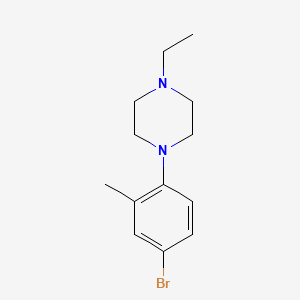
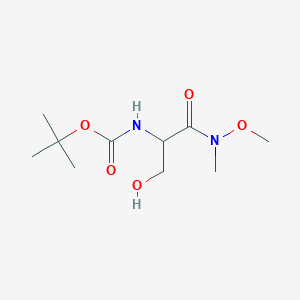
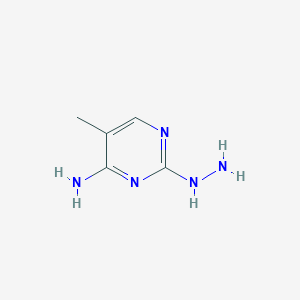
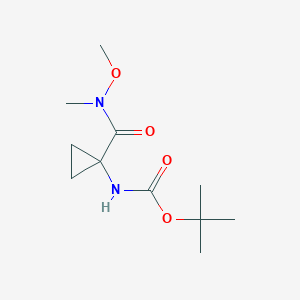
![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B8692006.png)
